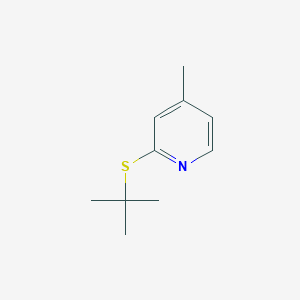
(4-Hydroxyphenyl)phosphonic acid
Overview
Description
“(4-Hydroxyphenyl)phosphonic acid” is an organophosphorus compound with the molecular formula C6H7O4P . It is used in various industrial applications, including as a flame retardant, corrosion inhibitor, and as a chelating agent in metal ion binding . It is also used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of phosphonic acids can be achieved through various methods . One of the best methods to prepare phosphonic acids is the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) .Molecular Structure Analysis
The molecular structure of “(4-Hydroxyphenyl)phosphonic acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Chemical Reactions Analysis
“(4-Hydroxyphenyl)phosphonic acid” has been found to have a catalytic effect on reactions involving carboxylic acids and amines, as well as reactions involving chlorine . It also plays a role in the hydrolysis of phosphinates .Physical And Chemical Properties Analysis
“(4-Hydroxyphenyl)phosphonic acid” exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . It has a molecular weight of 174.09 g/mol .Scientific Research Applications
Bioactive Properties
“(4-Hydroxyphenyl)phosphonic acid” has been used for its bioactive properties . It can be used as a drug or pro-drug , which means it can be used directly as a medication or can be metabolized in the body to its active form.
Bone Targeting
This compound has been used for bone targeting . This means it can be used to direct drugs or treatments to the bone, which can be particularly useful in treating conditions like osteoporosis or bone cancers.
Design of Supramolecular or Hybrid Materials
“(4-Hydroxyphenyl)phosphonic acid” has been used in the design of supramolecular or hybrid materials . These are materials that are designed at the molecular level to have specific properties.
Surface Functionalization
This compound has been used for the functionalization of surfaces . This involves modifying the surface of a material to change its properties, such as making it more resistant to wear or corrosion.
Analytical Purposes
“(4-Hydroxyphenyl)phosphonic acid” has been used for analytical purposes . This could involve using it as a reagent in chemical reactions to help identify or quantify another substance.
Medical Imaging
This compound has been used in medical imaging . It could potentially be used as a contrast agent, helping to improve the visibility of certain structures or areas in the body during imaging procedures.
Phosphoantigen
“(4-Hydroxyphenyl)phosphonic acid” has been used as a phosphoantigen . Phosphoantigens are substances that can stimulate the immune system, and could potentially be used in the development of vaccines or other immunotherapies.
pH Sensitive NMR Probe
It has also been employed as a pH sensitive NMR (Nuclear Magnetic Resonance) probe . This means it can be used in NMR spectroscopy to measure the pH, or acidity, of a solution.
Mechanism of Action
Target of Action
Phosphinic and phosphonic acids are known to be useful intermediates and biologically active compounds . They are often used in the synthesis of various pharmaceuticals and have shown potential in treating a variety of conditions .
Mode of Action
It’s known that phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions .
Biochemical Pathways
It’s known that the rearrangement of phosphoenolpyruvate (pep) to phosphonopyruvate, catalyzed by the enzyme pep mutase (pepm), is shared by the vast majority of known phosphonate biosynthetic pathways .
Result of Action
Phosphonic acids and their derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, and other therapeutic effects .
Action Environment
It’s known that the hydrolysis of phosphinates and phosphonates can take place under both acidic and basic conditions , suggesting that pH could potentially influence the compound’s action.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Phosphonic acids, including “(4-Hydroxyphenyl)phosphonic acid”, have been used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen . These applications cover a large panel of research fields including chemistry, biology, and physics, making the synthesis of phosphonic acids a determinant question for numerous research projects .
properties
IUPAC Name |
(4-hydroxyphenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O4P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDVLWDHYNWHMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187454 | |
| Record name | Phosphonic acid, (p-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33795-18-5 | |
| Record name | 4-Hydroxybenzenephosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33795-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, (p-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033795185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, (p-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Hydroxyphenyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (4-Hydroxyphenyl)phosphonic acid interact with perovskite materials and what are the downstream effects on device performance?
A1: (4-Hydroxyphenyl)phosphonic acid forms a self-assembled monolayer (SAM) on the surface of perovskite films. [] This interaction stems from the affinity of the phosphonic acid group for the perovskite surface. The hydroxyl (-OH) terminal group of the SAM exhibits high surface energy, leading to several beneficial effects:
- Improved Morphology: The SAM promotes the formation of smoother and more homogeneous perovskite films, which enhances charge transport properties. []
- Enhanced Charge Transfer: The energy level alignment between the SAM and the perovskite facilitates efficient charge transfer, reducing exciton recombination and increasing charge collection efficiency. []
- Increased Electron Mobility: The photodetector modified with the (4-Hydroxyphenyl)phosphonic acid SAM demonstrated a high electron mobility of 0.8 cm2 V−1 s−1 under 450-nm light illumination. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)






